molecular formula C15H23NO4 B15314018 tert-Butyl (4-(2-hydroxyethoxy)phenethyl)carbamate

tert-Butyl (4-(2-hydroxyethoxy)phenethyl)carbamate

Cat. No.: B15314018
M. Wt: 281.35 g/mol
InChI Key: SFQKNPLKCUDYAD-UHFFFAOYSA-N
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Description

tert-Butyl (4-(2-hydroxyethoxy)phenethyl)carbamate is a Boc-protected amine derivative featuring a phenethyl backbone with a 2-hydroxyethoxy substituent at the para-position of the phenyl ring. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enabling selective functionalization in multi-step organic syntheses, particularly in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C15H23NO4

Molecular Weight

281.35 g/mol

IUPAC Name

tert-butyl N-[2-[4-(2-hydroxyethoxy)phenyl]ethyl]carbamate

InChI

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-9-8-12-4-6-13(7-5-12)19-11-10-17/h4-7,17H,8-11H2,1-3H3,(H,16,18)

InChI Key

SFQKNPLKCUDYAD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)OCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate phenyl ethyl derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethoxy moiety, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbamate group, converting it into an amine.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving carbamate-hydrolyzing enzymes. It can also serve as a model compound for studying the metabolism of carbamates in biological systems.

Medicine

In medicine, tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate has potential applications as a prodrug. Its carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients, enhancing drug delivery and bioavailability.

Industry

In the industrial sector, this compound can be used in the formulation of coatings, adhesives, and polymers. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[4-(2-hydroxyethoxy)phenyl]ethyl}carbamate involves the hydrolysis of the carbamate group to release the active phenyl ethyl derivative. This process is catalyzed by enzymes such as esterases and carbamate hydrolases. The released phenyl ethyl derivative can then interact with specific molecular targets, such as receptors or enzymes, to exert its biological effects.

Comparison with Similar Compounds

Substituent Variations on the Phenethyl Backbone

tert-Butyl (4-((2-Chloropyrimidin-4-yl)oxy)phenethyl)carbamate (65e)
  • Structure : Replaces the 2-hydroxyethoxy group with a 2-chloropyrimidinyloxy substituent.
  • Synthesis : Prepared via nucleophilic aromatic substitution using N-Boc-tyramine, 2,4-dichloropyrimidine, and K₂CO₃ .
  • Applications : Likely used in kinase inhibitor studies due to the pyrimidine moiety’s role in hydrogen bonding.
tert-Butyl (4-chlorophenyl)sulfonyl Derivatives (34–36)
  • Structure : Features a sulfonyl group and cyclopentane-dione isostere instead of hydroxyethoxy.
  • Properties : Demonstrated high yields (78–100%) and detailed NMR/IR data, indicating stability under acidic conditions .
  • Significance : The sulfonyl group enhances electrophilicity, making these analogs suitable for covalent inhibitor design.

Hydroxyethoxy-Containing Analogs with Alkyl Chains

tert-Butyl (4-(2-hydroxyethoxy)butyl)carbamate
  • Structure : Replaces the phenethyl group with a butyl chain.
  • Predicted Properties :
    • Density: 1.030 g/cm³
    • Boiling Point: 361.2°C
    • pKa: 12.83 (indicating moderate acidity for the hydroxyl group) .
  • Utility: The alkyl chain may improve solubility in non-polar solvents compared to aromatic analogs.
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate (Boc-NH-PEG3)
  • Structure : Incorporates a triethylene glycol (PEG) chain.
  • Synthesis : Involves sequential protection/deprotection steps with methanesulfonyl chloride and amine coupling .
  • Applications : PEG chains enhance hydrophilicity, making this compound valuable in bioconjugation and ion liquid synthesis .

Fluorinated Carbamates

tert-Butyl (S)-(4-(2,4-difluorophenyl)thiazin-2-yl)carbamates (5i–5p)
  • Structure : Difluorophenyl and trifluoroethyl groups replace hydroxyethoxy.
  • Yields: Varied significantly (22–97%), with cyclopropylamino-substituted derivatives achieving the highest yields (e.g., 5p: 97%) .
  • Bioactivity : Fluorine atoms enhance metabolic stability and binding affinity, as seen in BACE1 inhibitor studies .

Pharmacologically Relevant Analogs

Spirocyclic Carbamates (EP 4 374 877 A2)
  • Structure : Complex spirocyclic cores with hydroxyethoxy-phenylmethyl groups.
  • Synthesis : Utilized tert-butyl carbamates as intermediates in multi-step reactions with palladium catalysts .
  • Applications: Target compounds exhibited nanomolar potency in kinase inhibition assays, highlighting the role of hydroxyethoxy in solubility modulation .

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